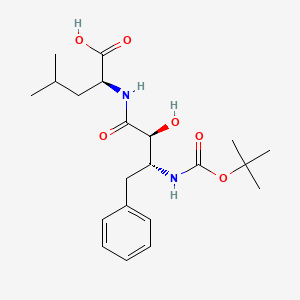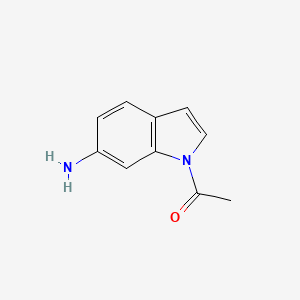
1-(3-Bromopyridin-2-yl)-4-methylpiperazine
Descripción general
Descripción
1-(3-Bromopyridin-2-yl)-4-methylpiperazine, also known as 1-BMP, is an organic compound with a molecular formula of C7H10BrN3. It is a colorless, odorless, and crystalline solid that is soluble in water. 1-BMP is a versatile compound that has a wide range of applications in the scientific research field. Its ability to form stable complexes with other molecules makes it an ideal candidate for a variety of studies.
Aplicaciones Científicas De Investigación
Synthesis of Pyrrolopyrazine Derivatives
Pyrrolopyrazine derivatives are biologically active scaffolds that contain pyrrole and pyrazine rings. Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory . “1-(3-Bromopyridin-2-yl)-4-methylpiperazine” can potentially be used in the synthesis of these derivatives.
Synthesis of N-(Pyridin-2-yl)amides
N-(Pyridin-2-yl)amides were synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions. The reaction conditions were mild and metal-free . “1-(3-Bromopyridin-2-yl)-4-methylpiperazine” can be used in these reactions due to its bromopyridinyl structure.
Synthesis of 3-Bromoimidazo[1,2-a]pyridines
3-Bromoimidazo[1,2-a]pyridines were synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . “1-(3-Bromopyridin-2-yl)-4-methylpiperazine” can potentially be used in these reactions due to its bromopyridinyl structure.
Drug Discovery Research
The pyrrolopyrazine structure is an attractive scaffold for drug discovery research . “1-(3-Bromopyridin-2-yl)-4-methylpiperazine” can potentially be used in drug discovery research due to its pyridinyl and piperazine structures.
Synthesis of Biologically Active Molecules
Nitrogen-containing heterocycles were employed in different applications such as pharmaceuticals, organic materials, natural products, and mainly in bioactive molecules . “1-(3-Bromopyridin-2-yl)-4-methylpiperazine” can potentially be used in the synthesis of these molecules due to its nitrogen-containing heterocyclic structure.
Synthesis of Organic Materials
Nitrogen-containing heterocycles were employed in the synthesis of organic materials . “1-(3-Bromopyridin-2-yl)-4-methylpiperazine” can potentially be used in the synthesis of these materials due to its nitrogen-containing heterocyclic structure.
Mecanismo De Acción
Target of Action
The primary targets of 1-(3-Bromopyridin-2-yl)-4-methylpiperazine are currently unknown . This compound is a research chemical and may be used for pharmaceutical testing .
Mode of Action
It’s known that n-(pyridin-2-yl)amides are formed via c–c bond cleavage promoted by i2 and tbhp .
Biochemical Pathways
The compound’s synthesis involves a chemodivergent process, which could potentially affect various biochemical pathways .
Pharmacokinetics
As a research chemical, further studies are needed to understand its pharmacokinetic properties .
Result of Action
As a research chemical, it’s used for pharmaceutical testing, and its effects are subject to ongoing research .
Action Environment
It’s known that the reaction conditions for its synthesis are mild and metal-free .
Propiedades
IUPAC Name |
1-(3-bromopyridin-2-yl)-4-methylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN3/c1-13-5-7-14(8-6-13)10-9(11)3-2-4-12-10/h2-4H,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQIOJCBARSSJKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=CC=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromopyridin-2-yl)-4-methylpiperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4-[2-(Dimethylamino)ethoxy]-3-ethoxybenzaldehyde hydrochloride](/img/structure/B3161843.png)





![1-Propyl-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B3161907.png)
